An In-depth Technical Guide to the Chemical Properties of 7-Methyl-triazolo[1,5-a]pyridin-2-amine
An In-depth Technical Guide to the Chemical Properties of 7-Methyl-triazolo[1,5-a]pyridin-2-amine
An In-depth Technical Guide to the Chemical Properties of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine
This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The information presented herein is a synthesis of established chemical principles and data from analogous structures, offering a robust framework for understanding and utilizing this important heterocyclic compound.
Introduction and Significance
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry. Its structural resemblance to purines allows it to function as a bioisostere, interacting with a wide range of biological targets.[4] Derivatives of this core structure have shown significant potential in various therapeutic areas, including as inhibitors of Janus kinases (JAK1/2) for inflammatory diseases, and as inverse agonists of the retinoic acid receptor-related orphan nuclear receptor γt (RORγt) for autoimmune disorders.[2][5] The specific compound, 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine, is a valuable building block for the synthesis of more complex molecules, such as the potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor AZD7648, which has entered clinical trials for oncology.[5][6]
The introduction of a methyl group at the 7-position and an amine group at the 2-position provides key points for molecular recognition and further chemical modification, making this compound a versatile intermediate in drug discovery programs. This guide will delve into the essential chemical properties of this molecule, providing a foundation for its application in research and development.
Physicochemical Properties
The physicochemical properties of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine are critical for its handling, formulation, and biological activity. While extensive experimental data for this specific molecule is not widely published, we can infer its properties from closely related analogs and computational models.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₄ | - |
| Molecular Weight | 148.17 g/mol | [2] |
| CAS Number | 1239648-57-7 | [7] |
| Appearance | Expected to be a solid | Inferred |
| Melting Point | Not available | - |
| Solubility | Expected to have some solubility in polar organic solvents like methanol, DMSO, and DMF. | Inferred |
| logP (predicted) | ~1.2 | [2] |
Note: The predicted logP is for the isomer 7-methyl-[1][2][3]triazolo[4,3-a]pyridin-3-amine, which is expected to have similar lipophilicity.
Synthesis and Mechanism
The synthesis of the[1][2][3]triazolo[1,5-a]pyridine core can be achieved through several established routes.[8] A common and effective method involves the cyclization of a substituted 2-aminopyridine derivative. The following proposed synthesis for 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine is based on these well-documented procedures.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
Detailed Experimental Protocol
Step 1: Synthesis of N-(4-Methylpyridin-2-yl)guanidine
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To a solution of 2-amino-4-methylpyridine (1.0 eq) in water, add concentrated hydrochloric acid (1.1 eq) dropwise while cooling in an ice bath.
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Add a solution of cyanamide (1.2 eq) in water to the reaction mixture.
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Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
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Adjust the pH to >10 with a concentrated solution of sodium hydroxide.
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The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield N-(4-methylpyridin-2-yl)guanidine.
Causality: The initial protonation of 2-amino-4-methylpyridine makes the amino group a better leaving group and activates the pyridine ring. The subsequent nucleophilic attack by cyanamide followed by tautomerization leads to the formation of the guanidine intermediate.
Step 2: Synthesis of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine
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Suspend N-(4-methylpyridin-2-yl)guanidine (1.0 eq) in glacial acetic acid.
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Add lead(IV) acetate (1.1 eq) portion-wise to the suspension while stirring. An exothermic reaction may be observed.
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Heat the reaction mixture to 80-90 °C for 2-3 hours. Monitor the reaction by TLC.
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After completion, cool the mixture and pour it into ice-water.
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Neutralize the solution with a saturated solution of sodium bicarbonate.
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Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
Causality: The oxidizing agent facilitates the intramolecular cyclization through an oxidative N-N bond formation, leading to the stable aromatic triazolopyridine ring system.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine. The following are the expected spectral characteristics based on its structure and data from similar compounds.[9]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine H-5 | ~8.0-8.2 | d | ~7.0 |
| Pyridine H-6 | ~6.8-7.0 | d | ~7.0 |
| Pyridine H-8 | ~7.2-7.4 | s | - |
| NH₂ | ~5.5-6.5 | br s | - |
| CH₃ | ~2.4-2.6 | s | - |
Note: Chemical shifts are predicted for a deuterated solvent such as DMSO-d₆ or CDCl₃ and may vary.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=N (Triazole) | ~160-165 |
| C-NH₂ (Triazole) | ~155-160 |
| C-5 (Pyridine) | ~140-145 |
| C-7 (Pyridine) | ~145-150 |
| C-8a (Bridgehead) | ~115-120 |
| C-6 (Pyridine) | ~110-115 |
| C-8 (Pyridine) | ~105-110 |
| CH₃ | ~20-25 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.[3]
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300-3500 | Medium, broad |
| C-H Stretch (aromatic) | 3000-3100 | Medium |
| C-H Stretch (aliphatic) | 2850-3000 | Medium |
| C=N, C=C Stretch | 1500-1650 | Strong |
| N-H Bend (amine) | 1580-1650 | Medium |
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound.
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Expected [M+H]⁺: 149.0822
Chemical Reactivity
The chemical reactivity of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine is primarily dictated by the nucleophilic 2-amino group and the electron-rich heterocyclic ring system.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine | C7H8N4 | CID 253506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 1239648-57-7 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine AKSci 9370DL [aksci.com]
- 8. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 9. 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine(2172466-50-9) 1H NMR [m.chemicalbook.com]
Figure 1: Structure of 7-Methyl-[
